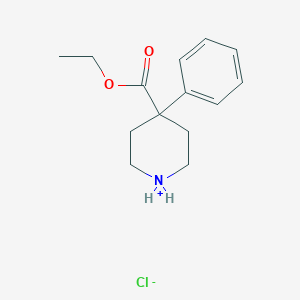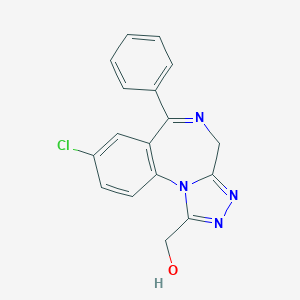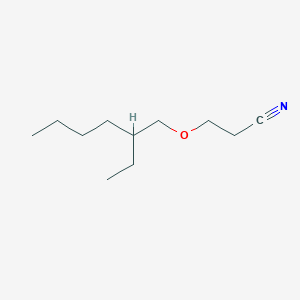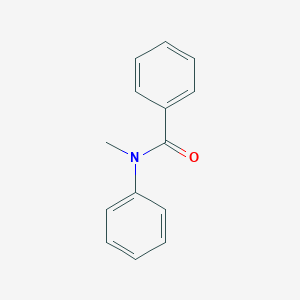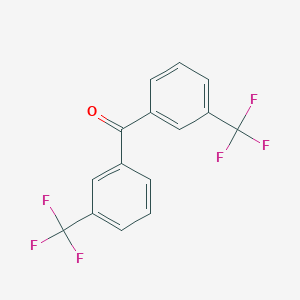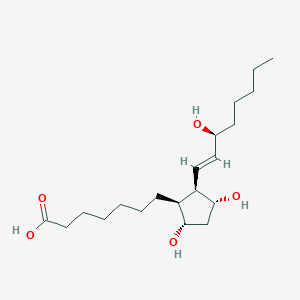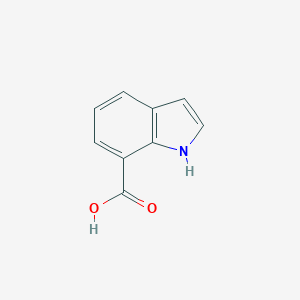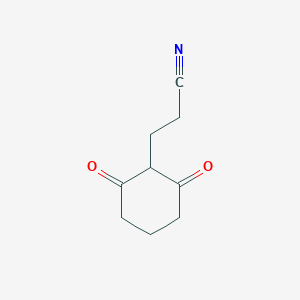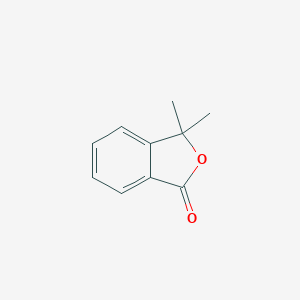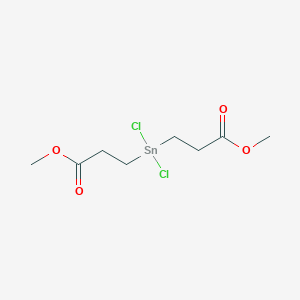
Trisialoganglioside GT1b
Overview
Description
Trisialoganglioside GT1b is a type of ganglioside that is characterized by having two sialic residues linked to the inner galactose unit . It is a major molecular determinant on the surfaces of vertebrate nerve cells . It is composed of a neutral tetra-saccharide core, with one or two sialic acid on the internal galactose and an extra sialic acid on the non-reducing terminal of galactose .
Synthesis Analysis
The biosynthesis of GT1b involves several enzymes. The contributions of four mouse genes, St3gal1 through St3gal4, have been evaluated for the biosynthesis of GD1a and GT1b . A sialyltransferase activity has been demonstrated using a membrane fraction of embryonic chick brain, which catalyzes the synthesis of the tetrasialoganglioside GQ1b from added trisialoganglioside GT1b and CMP-N-acetyl [4-14C]neuraminic acid .
Molecular Structure Analysis
The molecular structure of Trisialoganglioside GT1b is C88H157N5O44 . The conformational property of oligosaccharide GT1b in an aqueous environment was studied by molecular dynamics (MD) simulation using an all-atom model. Based on the trajectory analysis, three prominent conformational models were proposed for GT1b .
Chemical Reactions Analysis
Trisialoganglioside GT1b has been shown to have inhibitory effects towards human humoral immune responses. At 0.1-10 μM, it can inhibit spontaneous IgG, IgM, and IgA production by human peripheral blood mononuclear cells .
Physical And Chemical Properties Analysis
Trisialoganglioside GT1b is a lyophilized powder that is soluble in DMSO and ethanol . Its molecular formula is C88H157N5O44 .
Scientific Research Applications
Neurotrophin-Dependent Receptor Signaling Modulation
Ganglioside GT1 plays a direct role in modulating neurotrophin-dependent receptor signaling pathways. This includes influencing the activity of neurotrophins, which are crucial for neuron survival, development, and function .
Calcium Flux Regulation
This compound is involved in regulating the flux of calcium through the plasma membrane. Calcium ions play a pivotal role in various cellular processes, including neurotransmission and muscle contraction .
Protein Conformation Stabilization
GT1b has been shown to stabilize the correct conformation of proteins such as α-synuclein, which is significant given its association with neurodegenerative diseases like Parkinson’s .
Cell–Cell Recognition and Pathogen Interaction
Gangliosides, including GT1b, are key players in cell–cell recognition processes. They serve as receptors that can be exploited by viruses and other pathogens for entry into cells .
Signaling Protein Regulation
GT1b regulates signaling proteins such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are vital for cell signaling and angiogenesis .
Promotion of Neurite Outgrowth
The exogenous application of gangliosides like GT1b can promote neurite outgrowth, which is essential for the proper wiring of the nervous system during development and repair .
Neuroprotection and Neurogenesis Maintenance
GT1b has a neuroprotective effect against toxic injury and plays a key role in maintaining neurogenesis, which is the process by which new neurons are formed in the brain .
Anti-inflammatory Effects on Microglia
Studies have shown that gangliosides have an anti-inflammatory effect on microglia, which are immune cells in the brain. This can help mitigate neurodegeneration caused by inflammatory stimuli .
Mechanism of Action
Target of Action
Ganglioside GT1 primarily targets proteins involved in cell signaling and cell-to-cell recognition . It interacts with proteins such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR) . These receptors play a significant role in cellular processes like cell growth, differentiation, and angiogenesis .
Mode of Action
Ganglioside GT1 interacts with its targets through carbohydrate-specific interactions . It acts as a receptor in cell-cell recognition, which can be exploited by viruses and other pathogens . Additionally, it regulates signaling proteins like EGFR and VEGFR through lateral interaction in the membrane . This interaction can affect the malignant progression of tumor-associated gangliosides, making them attractive targets for cancer immunotherapies .
Biochemical Pathways
Gangliosides, including GT1, are involved in various biochemical pathways. They play a crucial role in protecting host organs and tissues from complement attack by binding the complement regulatory protein factor H . This interaction can modulate the immune response and potentially induce cytotoxic and inflammatory activity . Gangliosides also modulate the activity of insulin receptors and have an inhibitory effect on both EGFR and VEGFR .
Pharmacokinetics
It is known that gangliosides are highly enriched in the brain and play important roles in cell signaling and immunomodulation
Result of Action
The interaction of Ganglioside GT1 with its targets results in various molecular and cellular effects. For instance, it can decrease inflammatory responses in microglia, even when administered after microglia activation . These anti-inflammatory effects depend on the presence of the sialic acid residue in the GT1 glycan headgroup and the presence of a lipid tail . Other gangliosides, including GD3, GD1a, GD1b, and GT1b, share similar anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of Ganglioside GT1 can be influenced by various environmental factors. For example, the expression patterns of gangliosides vary in different tissues, during different life periods, and in different animals . Moreover, gangliosides can become targets for autoimmunity and act as receptors for microbes and toxins . These factors can significantly impact the action of Ganglioside GT1.
Safety and Hazards
The safety data sheet for Trisialoganglioside GT1b advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Research on Trisialoganglioside GT1b promises to reveal mechanisms of molecular control related to nerve and glial cell differentiation, neuronal excitability, axon outgrowth after nervous system injury, and protein folding in neurodegenerative diseases . The St3gal2-GT1b-TLR2 axis may offer a novel therapeutic target for the treatment of neuropathic pain .
properties
IUPAC Name |
(2R,4S,5R,6R)-2-[(2S,3S,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-3-acetamido-2-[(2S,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-1-(octadecanoylamino)octadec-4-en-2-yl]oxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-6-[2-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,2-dihydroxyethyl]-4-hydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H157N5O44/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-56(107)92-37-51(45(101)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)124-80-66(113)65(112)70(54(42-98)127-80)129-82-69(116)77(136-87(84(120)121)35-46(102)57(89)72(132-87)61(108)49(105)38-94)71(55(43-99)128-82)130-79-60(93-44(3)100)75(63(110)52(40-96)125-79)131-81-68(115)76(64(111)53(41-97)126-81)135-86(83(118)119)34-47(103)59(91)74(134-86)67(114)78(117)137-88(85(122)123)36-48(104)58(90)73(133-88)62(109)50(106)39-95/h30,32,45-55,57-82,94-99,101-106,108-117H,4-29,31,33-43,89-91H2,1-3H3,(H,92,107)(H,93,100)(H,118,119)(H,120,121)(H,122,123)/b32-30+/t45?,46-,47-,48-,49?,50?,51?,52-,53-,54+,55-,57+,58+,59+,60-,61?,62?,63+,64+,65+,66+,67?,68-,69-,70+,71+,72+,73+,74+,75-,76+,77-,78?,79+,80+,81+,82+,86+,87+,88+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPEYQWKCQBBU-ADMXJUBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(C(C=CCCCCCCCCCCCCC)O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(O)OC6(CC(C(C(O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(C(/C=C/CCCCCCCCCCCCC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O[C@]5(C[C@@H]([C@H]([C@@H](O5)C(C(O)O[C@]6(C[C@@H]([C@H]([C@@H](O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)O[C@]7(C[C@@H]([C@H]([C@@H](O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H157N5O44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1989.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisialoganglioside GT1b | |
CAS RN |
59247-13-1 | |
| Record name | Trisialoganglioside GT1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059247131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
